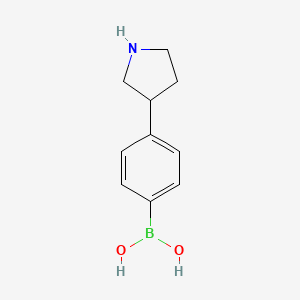
(4-(Pyrrolidin-3-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Pyrrolidin-3-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrrolidin-3-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The choice of reagents, catalysts, and reaction conditions may be optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and other advanced technologies can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(Pyrrolidin-3-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
(4-(Pyrrolidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of (4-(Pyrrolidin-3-yl)phenyl)boronic acid depends on the specific application and the molecular targets involved. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The pyrrolidin-3-yl group can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the pyrrolidin-3-yl group, making it less sterically hindered and potentially less selective in certain reactions.
(4-(Pyridin-4-yl)phenyl)boronic acid: Contains a pyridinyl group instead of a pyrrolidinyl group, which can affect its electronic properties and reactivity.
(4-(Morpholin-4-yl)phenyl)boronic acid: Contains a morpholinyl group, which can influence its solubility and reactivity in different ways.
Uniqueness
(4-(Pyrrolidin-3-yl)phenyl)boronic acid is unique due to the presence of the pyrrolidin-3-yl group, which can enhance its reactivity and selectivity in certain chemical reactions. This structural feature can also influence its interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C10H14BNO2 |
|---|---|
Molecular Weight |
191.04 g/mol |
IUPAC Name |
(4-pyrrolidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12-14H,5-7H2 |
InChI Key |
DNOFXTGWPDFNJP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCNC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


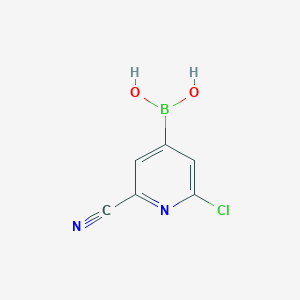
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pent-2-enoic acid](/img/structure/B14090520.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090525.png)
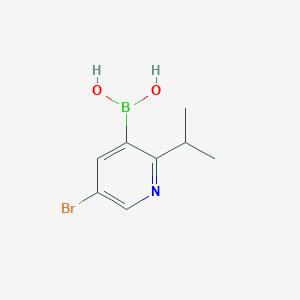
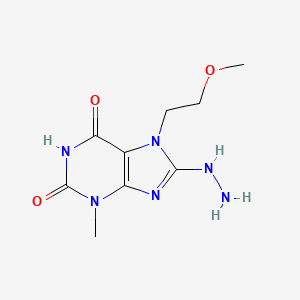
![3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14090548.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090553.png)
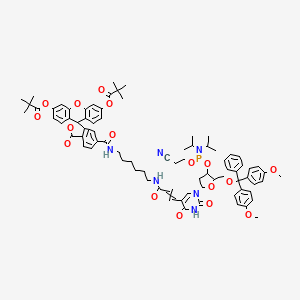

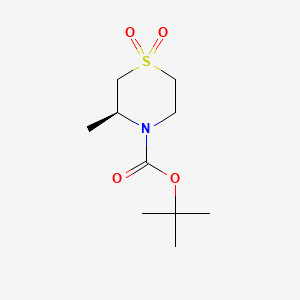
![5-(2-hydroxy-4-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14090593.png)
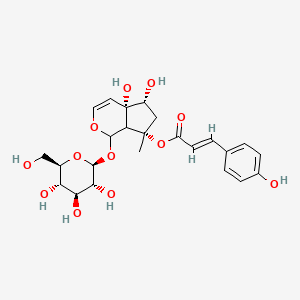
![N-(2,5-dimethylphenyl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14090599.png)
![N-[3-Fluoro-4-[[6-methoxy-7-(phenylmethoxy)-4-quinolinyl]oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide](/img/structure/B14090601.png)
